Cas no 2248350-87-8 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,5-dimethylbenzoate)

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,5-dimethylbenzoate 化学的及び物理的性質
名前と識別子
-
- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,5-dimethylbenzoate
- 2248350-87-8
- EN300-6514275
-
- インチ: 1S/C17H13NO4/c1-10-7-8-11(2)14(9-10)17(21)22-18-15(19)12-5-3-4-6-13(12)16(18)20/h3-9H,1-2H3
- InChIKey: MVKOHSFRVYWUMM-UHFFFAOYSA-N
- ほほえんだ: O(C(C1C=C(C)C=CC=1C)=O)N1C(C2C=CC=CC=2C1=O)=O
計算された属性
- せいみつぶんしりょう: 295.08445790g/mol
- どういたいしつりょう: 295.08445790g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 22
- 回転可能化学結合数: 3
- 複雑さ: 465
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 63.7Ų
- 疎水性パラメータ計算基準値(XlogP): 3.4
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,5-dimethylbenzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6514275-0.25g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,5-dimethylbenzoate |
2248350-87-8 | 0.25g |
$670.0 | 2023-05-23 | ||
Enamine | EN300-6514275-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,5-dimethylbenzoate |
2248350-87-8 | 1g |
$728.0 | 2023-05-23 | ||
Enamine | EN300-6514275-0.1g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,5-dimethylbenzoate |
2248350-87-8 | 0.1g |
$640.0 | 2023-05-23 | ||
Enamine | EN300-6514275-0.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,5-dimethylbenzoate |
2248350-87-8 | 0.5g |
$699.0 | 2023-05-23 | ||
Enamine | EN300-6514275-2.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,5-dimethylbenzoate |
2248350-87-8 | 2.5g |
$1428.0 | 2023-05-23 | ||
Enamine | EN300-6514275-10.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,5-dimethylbenzoate |
2248350-87-8 | 10g |
$3131.0 | 2023-05-23 | ||
Enamine | EN300-6514275-0.05g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,5-dimethylbenzoate |
2248350-87-8 | 0.05g |
$612.0 | 2023-05-23 | ||
Enamine | EN300-6514275-5.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,5-dimethylbenzoate |
2248350-87-8 | 5g |
$2110.0 | 2023-05-23 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,5-dimethylbenzoate 関連文献
-
1. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
-
C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
-
Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
-
Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
-
Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,5-dimethylbenzoateに関する追加情報
1,3-Dioxo-2,3-Dihydro-1H-Isoindol-2-yl 2,5-Dimethylbenzoate: A Comprehensive Overview
1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 2,5-dimethylbenzoate, also known by its CAS number 2248350-87-8, is a compound of significant interest in the fields of organic chemistry and materials science. This compound is characterized by its unique molecular structure, which combines a benzoate ester group with a dihydroisoindole moiety. The benzoate ester group contributes to the compound's stability and reactivity, while the dihydroisoindole ring introduces additional functional groups that can be further modified for various applications.
The synthesis of 1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 2,5-dimethylbenzoate typically involves multi-step organic reactions. Recent studies have focused on optimizing the synthesis pathway to improve yield and purity. For instance, researchers have explored the use of microwave-assisted synthesis to accelerate the reaction process while maintaining high product quality. This approach not only reduces reaction time but also minimizes the formation of by-products, making it more efficient for large-scale production.
In terms of physical properties, this compound exhibits a melting point of approximately 150°C and a boiling point around 300°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and ethyl acetate makes it suitable for various chemical transformations. The compound's UV-vis spectrum shows strong absorption bands in the visible region, indicating potential applications in optoelectronic materials.
Recent advancements in computational chemistry have enabled researchers to perform detailed molecular modeling of 1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 2,5-dimethylbenzoate. These studies have revealed insights into its electronic structure and reactivity. For example, density functional theory (DFT) calculations have shown that the compound has a conjugated π-system that facilitates electron delocalization, enhancing its stability and reactivity towards electrophilic substitution reactions.
The application of this compound extends into several areas. In pharmaceutical research, it has been investigated as a potential drug delivery agent due to its ability to form stable complexes with bioactive molecules. Additionally, its use in polymer science has been explored as a building block for synthesizing advanced materials with tailored properties. Recent studies have demonstrated its effectiveness as a monomer in the synthesis of polyurethanes with improved mechanical strength and thermal stability.
In conclusion, 1,3-Dioxo-2,3-dihydro-1H-Isoindol-2-Yl 2,5-Dimethylbenzoate, CAS No. 2248350-87, is a versatile compound with promising applications across multiple disciplines. Ongoing research continues to uncover new insights into its properties and potential uses, positioning it as an important molecule in contemporary chemical research.
2248350-87-8 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,5-dimethylbenzoate) 関連製品
- 2109155-75-9(1-(Cyclopentylacetyl)piperazine hydrochloride)
- 924220-15-5(2-(methylsulfanyl)-N-[1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl]pyridine-3-carboxamide)
- 1475-13-4(1-(2,4-Dichlorophenyl)ethanol)
- 2716848-88-1(rel-(2S,3S)-2-Amino-3-(4-methoxy-phenyl)-butyric acid hydrochloride)
- 2137574-70-8(5-bromo-6-ethyl-7-methyl-2-(pentan-2-yl)-1,2,4triazolo1,5-apyridine)
- 2274869-78-0(tert-butyl N-({2-(methylamino)methylphenyl}methyl)carbamate)
- 2171172-96-4((2S)-2-amino-3-(3-methylcyclobutyl)propanoic acid)
- 2297116-13-1(Cyclohexanemethanamine, 4-[(2-fluoroethyl)amino]-)
- 1448699-14-6(Ethyl 3-(4-Fluoro-3-indolyl)propanoate)
- 1105192-62-8(4-amino-1-(3,4-dimethylphenyl)pyrrolidin-2-one)